molecular formula C15H15N5O2 B11777155 Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B11777155
M. Wt: 297.31 g/mol
InChI Key: REYFBXUQIQYCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with a complex structure that includes pyridine, pyrrole, and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of pyrrole derivatives. One common method includes the regioselective intramolecular cyclization of pyrroles using reagents such as triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of pyridine, pyrrole, and triazine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound with a unique pyrrolo[2,1-f][1,2,4]triazine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O2C_{15}H_{15}N_{5}O_{2}. The presence of the ethyl ester group and the pyridin-4-ylamino substituent contributes to its diverse chemical properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

The compound has been identified as a potent inhibitor of various kinases involved in cancer progression. Specifically:

  • VEGFR-2 Inhibition : It has shown significant in vitro potency against the VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth .
  • Dual Inhibition : Analogous compounds have been reported to act as dual inhibitors of c-Met/VEGFR-2 and EGFR pathways, slowing down cellular proliferation in human colon tumor cell lines .

2. Other Biological Targets

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives have also been explored for their activity against:

  • Anaplastic Lymphoma Kinase (ALK) : This pathway is critical for certain types of cancer treatments.
  • Hedgehog Signaling Pathway : Compounds within this class have shown potential in inhibiting this pathway associated with various cancers .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrrolo[2,1-f][1,2,4]triazine nucleus can influence biological activity. For instance:

  • Substituting different groups at the C-5 and C-6 positions can enhance potency against specific targets like VEGFR and c-Met .
Modification Biological Activity Remarks
Methyl group at C-5Increased potency against VEGFREnhances binding affinity
Amino group at C-6Dual inhibition potentialBroadens therapeutic applications

Synthesis

The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine involves multi-step organic synthesis techniques that optimize yield and purity. The synthetic route typically includes:

  • Formation of the pyrrole derivative.
  • Cyclization reactions to form the triazine core.
  • Functionalization at key positions to enhance biological activity .

Case Studies

Several studies have demonstrated the efficacy of related compounds in clinical settings:

  • In Vivo Studies : Animal models have shown that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant anti-tumor effects when administered at therapeutic doses.
  • Clinical Trials : Some analogs are currently undergoing clinical trials for their efficacy in treating specific cancers .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C15H15N5O2/c1-3-22-15(21)12-8-20-13(10(12)2)14(17-9-18-20)19-11-4-6-16-7-5-11/h4-9H,3H2,1-2H3,(H,16,17,18,19)

InChI Key

REYFBXUQIQYCBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.